Methyl 2-ethylfuran-3-carboxylate

Boiling Point Distillation Purification

Methyl 2-ethylfuran-3-carboxylate (CAS 141764-83-2) is a 2-alkyl-substituted furan-3-carboxylate ester with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol. It features a furan ring substituted with an ethyl group at the 2-position and a methyl ester at the 3-position, placing it within a class of heterocyclic building blocks widely employed in pharmaceutical, agrochemical, and fragrance intermediate synthesis.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 141764-83-2
Cat. No. B115389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-ethylfuran-3-carboxylate
CAS141764-83-2
Synonyms3-Furancarboxylicacid,2-ethyl-,methylester(9CI)
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCCC1=C(C=CO1)C(=O)OC
InChIInChI=1S/C8H10O3/c1-3-7-6(4-5-11-7)8(9)10-2/h4-5H,3H2,1-2H3
InChIKeySYCHNEPUERPOHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Ethylfuran-3-carboxylate (CAS 141764-83-2): A Physicochemically Differentiated Furan-3-carboxylate Ester for Specialized Synthesis


Methyl 2-ethylfuran-3-carboxylate (CAS 141764-83-2) is a 2-alkyl-substituted furan-3-carboxylate ester with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol . It features a furan ring substituted with an ethyl group at the 2-position and a methyl ester at the 3-position, placing it within a class of heterocyclic building blocks widely employed in pharmaceutical, agrochemical, and fragrance intermediate synthesis. Its computed physicochemical properties, including a LogP of 1.63, a topological polar surface area of 39.44 Ų, and a predicted boiling point of 215.6 °C at 760 mmHg, distinguish it from closely related analogs and define its handling and reactivity profile [1].

Synthesis requiring thermally controlled distillation
Liquid-liquid extraction workflows demanding high organic-phase retention
Reactions where 2-alkyl steric effects modulate regioselectivity

Why Methyl 2-Ethylfuran-3-carboxylate Cannot Be Casually Substituted with Other Furan-3-carboxylate Esters


Minor structural variations within the furan-3-carboxylate ester family lead to substantial divergence in critical properties that govern both synthetic utility and safe handling. As demonstrated by the quantitative evidence below, modifying the alkyl substituent at the 2-position (e.g., ethyl vs. methyl) or the ester moiety (e.g., ethyl vs. methyl) alters boiling point by tens of degrees, shifts octanol/water partition coefficients (LogP) by over 0.4 log units, and changes conformational flexibility (ΔRotatable Bonds = 1). These differences directly impact distillation-based purification, liquid-liquid extraction efficiency, and steric control in subsequent reactions such as directed ortho-metalation or cycloadditions. Therefore, treating methyl 2-ethylfuran-3-carboxylate as a drop-in replacement for a less expensive analog without experimental validation risks compromised yield, purity, or safety .

Distillation parameters may shift
Even a single methylene unit change can alter boiling point by tens of degrees, affecting purification windows.
Extraction efficiency may differ
A LogP shift of 0.4+ units changes optimal solvent systems and organic-phase retention.
Conformational flexibility varies
Extra rotatable bonds influence steric control in directed metalation or cycloadditions.

Quantitative Differentiation Guide for Methyl 2-Ethylfuran-3-carboxylate Versus Its Closest Analogs


Predicted Boiling Point vs. Unsubstituted Methyl Furan-3-carboxylate

Methyl 2-ethylfuran-3-carboxylate exhibits a substantially higher predicted boiling point (215.6 °C at 760 mmHg) compared to the unsubstituted methyl furan-3-carboxylate (160 °C at 760 mmHg), a difference of +55.6 °C . This indicates significantly stronger intermolecular forces (van der Waals) due to the larger 2-ethyl substituent, enabling more effective separation from lower-boiling impurities during fractional distillation.

Boiling Point
Cross-study comparable
+55.6 °C
Wider thermal window for distillation purification
Target value from computational prediction; comparator experimental
Boiling Point Distillation Purification

Lipophilicity (LogP) vs. Methyl 2-Methylfuran-3-carboxylate

The target compound's computed LogP of 1.63 is 0.43 log units higher than the XLogP3 value of 1.2 for methyl 2-methylfuran-3-carboxylate [1][2]. This 36% increase in computed lipophilicity arises from the replacement of the 2-methyl group with a 2-ethyl group, which adds one methylene unit to the hydrophobic surface area.

Lipophilicity (LogP)
Computed cross-study
+0.43
Enhanced organic-phase retention in extraction
Based on XLogP3 vs. computed LogP
LogP Lipophilicity Extraction

Density and Flash Point Differentiation vs. Ethyl 2-Methylfuran-3-carboxylate

Methyl 2-ethylfuran-3-carboxylate has a predicted density of 1.079 g/cm³ and a flash point of 84.2 °C, contrasting with ethyl 2-methylfuran-3-carboxylate, which has a documented density of 1.01 g/mL (25 °C, lit.) and a flash point of 71 °C . The higher density (Δ = +0.069 g/cm³) and higher flash point (Δ = +13.2 °C) indicate distinct phase behavior and reduced flammability risk.

Density & Flash Point
Cross-study comparable
+0.069 g/cm³ & +13.2 °C
Distinct phase behavior and flammability profile
Target values are computational predictions
Density Flash Point Safety

Conformational Flexibility: Rotatable Bond Count vs. Unsubstituted Methyl Furan-3-carboxylate

With 3 rotatable bonds (2-ethyl group + methyl ester), methyl 2-ethylfuran-3-carboxylate possesses one additional rotatable bond compared to methyl furan-3-carboxylate (2 rotatable bonds) [1]. This extra degree of conformational freedom arises specifically from the 2-ethyl substituent and can influence molecular shape and binding entropies in host-guest or enzyme-binding contexts.

Conformational Flexibility
Class-level inference
+1 rotatable bond
May modulate entropic penalty in binding events
Based on structural analysis from SMILES/InChI
Rotatable Bonds Conformational Flexibility Molecular Recognition

High-Value Application Scenarios for Methyl 2-Ethylfuran-3-carboxylate Based on Quantitative Differentiation


Distillation-Heavy Synthesis of Thermally Stable Furans

When a synthetic route requires purification of a furan intermediate via fractional distillation at atmospheric pressure, the 215.6 °C boiling point of methyl 2-ethylfuran-3-carboxylate reduces co-distillation risk with lower-boiling side products compared to methyl furan-3-carboxylate (160 °C) . This property is advantageous in the multi-step synthesis of thermally robust furan-containing pharmaceuticals where intermediate purity is critical.

Lipophilic Prodrug or Fragment-Based Drug Design

The LogP of 1.63, being 0.43 units higher than the 2-methyl analog, positions this scaffold for fragment-based screening campaigns targeting hydrophobic protein binding pockets [1]. Its enhanced lipophilicity can also serve as a starting point for ester prodrug strategies where moderate membrane permeability is desired without excessive hydrophilicity.

Safer Scale-Up with Higher Flash Point

With a flash point of 84.2 °C, this compound falls into a less volatile flammability regime compared to ethyl 2-methylfuran-3-carboxylate (flash point 71 °C) . For pilot-plant or production-scale reactions conducted at elevated temperatures, this 13.2 °C margin reduces the stringency of explosion-proof equipment requirements and associated operational costs.

Application
Selection Property
Validation Focus
Distillation-based purification of furan intermediates
High boiling point range
Fractional distillation profile
Fragment screening for hydrophobic binding pockets
Lipophilicity profile
Octanol/water partition behavior
Scale-up synthesis under elevated temperatures
Flash point classification
Flash point and flammability review
Quote Request

Request a Quote for Methyl 2-ethylfuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.